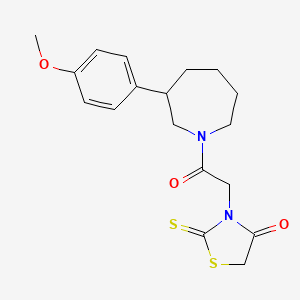

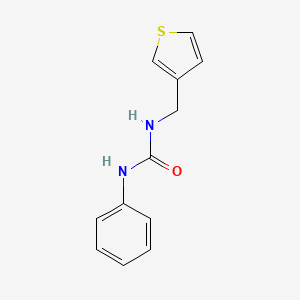

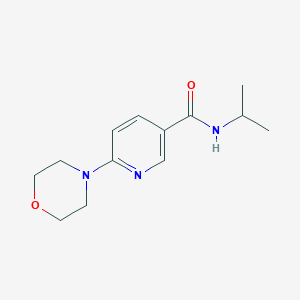

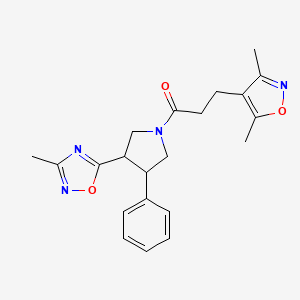

1-Phenyl-3-(thiophen-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 232.3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The molecular weight of this compound is 232.3.Scientific Research Applications

Antiangiogenic Activity

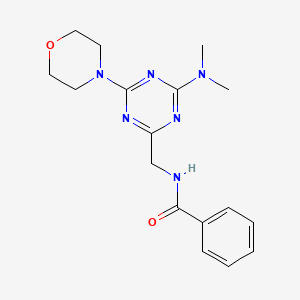

Research indicates that derivatives of 1-Phenyl-3-(thiophen-3-ylmethyl)urea, specifically 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. These compounds exhibit potent antiangiogenic effects, inhibiting Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation at low concentrations. The most promising compounds significantly inhibit the phosphorylation of VEGFR-2, pointing to their potential as antiangiogenic agents (Machado et al., 2015).

Anticancer Activity

Another study focused on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea derivatives, revealing their potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibit very weak or no cellular toxicity, highlighting their potential as lead molecules for cancer treatment. Among them, a specific compound showed significant apoptosis induction in K562 cells, mediated through the PI3K/Akt signaling pathway, suggesting its potential as a chronic myeloid leukemia treatment agent (Li et al., 2019).

Sensor Applications

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTT) and 1-phenyl-3-(2-thiazolyl)-2-urea (PTU) have been used in plasticized membranes as ytterbium ion-selective sensors. These sensors demonstrate high selectivity and sensitivity for Yb3+ ions, making them useful for determining ytterbium in various samples. The sensor's performance is optimized by adjusting the composition of the membrane, offering a vital tool for ytterbium ion detection (Singh et al., 2007).

Plant Morphogenesis and Micropropagation

Urea derivatives, such as this compound, have shown cytokinin-like activity, regulating plant morphogenesis. These synthetic compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in in vitro plant studies for their strong cytokinin-like activity. Recent research has identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, contributing to advances in plant biology and agriculture (Ricci & Bertoletti, 2009).

Future Directions

The future directions for research on 1-Phenyl-3-(thiophen-3-ylmethyl)urea could include further investigation into its synthesis, properties, and potential applications. Given the interest in thiophene-based compounds for their biological activity , this compound could be a promising area for future research.

Mechanism of Action

Target of Action

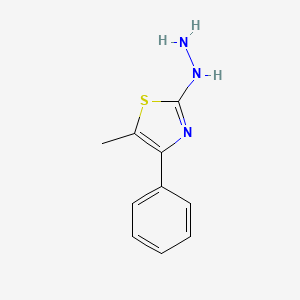

Thiophene derivatives, which include 1-phenyl-3-(thiophen-3-ylmethyl)urea, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, the action of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-(thiophen-3-ylmethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity, leading to prolonged effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity. The transport and distribution mechanisms are crucial for understanding the compound’s effects on different tissues and organs .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and determine its overall biological effects .

properties

IUPAC Name |

1-phenyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUMHBMYUCVEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

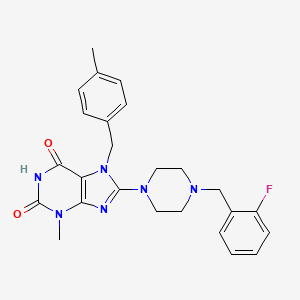

![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)